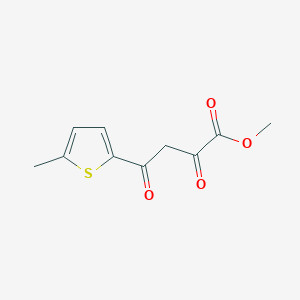
4-(5-metiltiofen-2-il)-2,4-dioxobutanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Aplicaciones Científicas De Investigación
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate has several scientific research applications:
Métodos De Preparación
The synthesis of Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to form the desired ester. One common synthetic route includes the esterification of 5-methylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, along with catalysts such as palladium on carbon for hydrogenation reactions .
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and gene expression .
Comparación Con Compuestos Similares
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate can be compared with other thiophene derivatives such as:
Methyl 2-methyl-3-(5-methylthiophen-2-yl)acrylate: Known for its potential anticancer properties.
Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Used in the synthesis of various pharmaceutical compounds.
The uniqueness of Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate lies in its specific structural features that confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQWNJHVPOCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2517700.png)
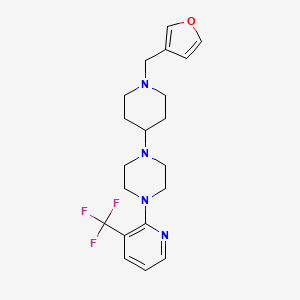
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)
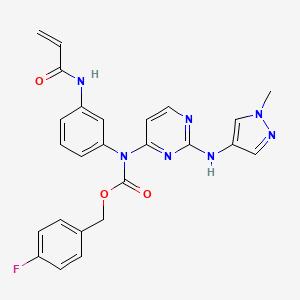
![5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2517708.png)
![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)
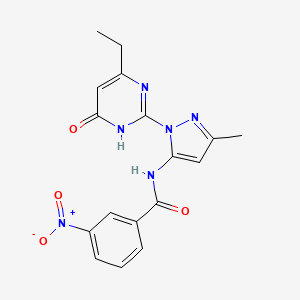
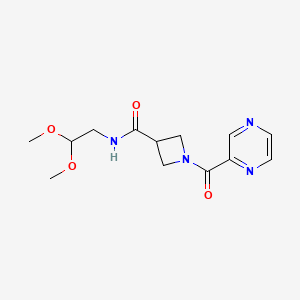
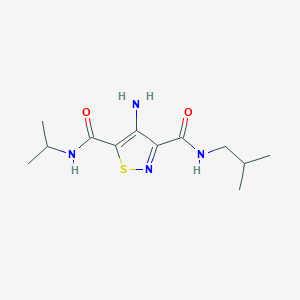
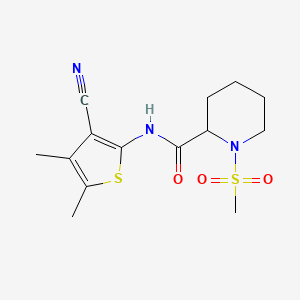
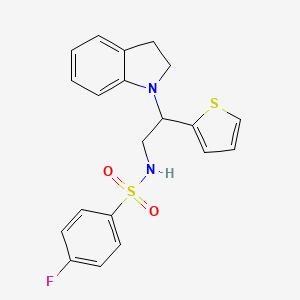
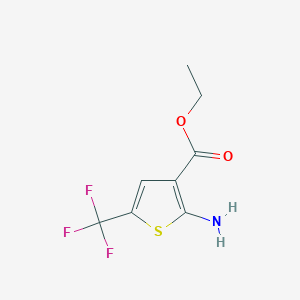
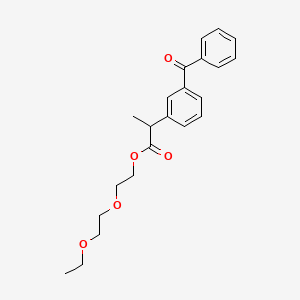
![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)
